2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzimidazole core with a carboxylic acid group at the 6-position and an ethyl-substituted phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with 4-ethylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole core. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for treating various diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The carboxylic acid group enhances its binding affinity to target proteins, contributing to its biological activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but without the carboxylic acid group.
4-Methylbenzimidazole: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of both the ethyl-substituted phenyl group and the carboxylic acid group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
OMQUDLMRCWCZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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